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Compound of Interest

Compound Name: Propargyl benzenesulfonate

Cat. No.: B105320 Get Quote

Introduction

Propargyl benzenesulfonate, a member of the sulfonate ester family, is a highly valuable and

versatile reagent in modern organic synthesis. Its utility stems from the presence of two key

functional groups: a terminal alkyne and a benzenesulfonate leaving group. This unique

combination allows for a diverse range of chemical transformations, making it a crucial building

block in the synthesis of complex organic molecules, including pharmaceuticals and natural

products. This document provides detailed application notes and protocols for researchers,

scientists, and drug development professionals, highlighting its role in various synthetic

strategies.

Chemical and Physical Properties
Propargyl benzenesulfonate is typically a colorless to pale yellow liquid at room temperature.

[1] It is characterized by the following properties:
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Property Value Reference

Molecular Formula C₉H₈O₃S [2]

Molecular Weight 196.22 g/mol [2]

CAS Number 6165-75-9 [2]

Boiling Point 140-142 °C at 2 mmHg [1]

Density 1.243 g/mL at 25 °C [1]

Refractive Index n20/D 1.525 [1]

Synthesis of Propargyl Benzenesulfonate
Propargyl benzenesulfonate is readily prepared from propargyl alcohol and benzenesulfonyl

chloride. Two common procedures are outlined below.

Protocol 1: Synthesis using Triethylamine as a Base
This protocol describes the synthesis of propargyl benzenesulfonate from propargyl alcohol

and benzenesulfonyl chloride using triethylamine as a base in dichloromethane.

Experimental Protocol:

To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add triethylamine (1.1

equivalents) under an inert atmosphere.

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in dichloromethane to

the cooled mixture.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford propargyl
benzenesulfonate.

A similar procedure reported a yield of 95.8%.[3]

Protocol 2: Synthesis using Sodium Hydroxide in a
Biphasic System
This method provides a high-yielding synthesis of propargyl benzenesulfonate using

aqueous sodium hydroxide.

Experimental Protocol:

Combine benzenesulfonyl chloride (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in

a reaction vessel.

Cool the mixture to 0 °C.

Slowly add a 32% aqueous solution of sodium hydroxide (1.5 equivalents) while maintaining

the temperature at 0 °C.

Stir the biphasic mixture vigorously at 0 °C for 2 hours.

Monitor the reaction by gas chromatography (GC).

After completion, allow the layers to separate and extract the aqueous layer with a suitable

organic solvent (e.g., dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield propargyl benzenesulfonate.

A reported yield for a similar large-scale reaction was 96%.[3]
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Synthesis of Propargyl Benzenesulfonate
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Key Step in Omarigliptin Synthesis

Propargyl Benzenesulfonate Glycine Benzophenone
Imine K₃PO₄ / H₂O Phase Transfer

Catalyst

N-Propargylated Imine

Diastereoselective
Reductive Amination

Boc Deprotection

Omarigliptin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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